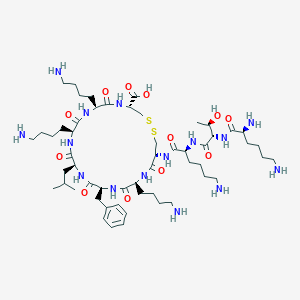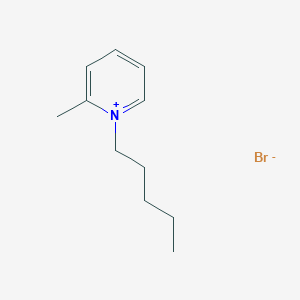
3-(2-Methylpiperidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-yl)propanenitrile is a chemical compound . It has a molecular formula of C9H16N2 and a molecular weight of 152.24 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylpiperidin-1-yl)propanenitrile consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a propyl group (a three-carbon chain) with a nitrile group at the end .Applications De Recherche Scientifique
Solid-State Molecular Organization
The study by Matczak-Jon et al. (2005) delves into the molecular organization and solution behavior of methane-1,1-diphosphonic acid derivatives, including those of heterocyclic amines similar to "3-(2-Methylpiperidin-1-yl)propanenitrile". It explores the role of intramolecular hydrogen bonds and the impact of topochemical ring modification on the solid-state organization. This research could have implications for designing molecules with specific crystal packing preferences and solubility properties, relevant for pharmaceutical and materials science applications. (Matczak-Jon et al., 2005)
Stereoselective Synthesis
Lall et al. (2012) describe the stereoselective synthesis of a compound closely related to "3-(2-Methylpiperidin-1-yl)propanenitrile", highlighting a key intermediate in the preparation of a fluoroquinolone antibiotic. This research underscores the importance of efficient and selective synthetic routes in the development of pharmaceuticals, particularly for combating multidrug-resistant pathogens. (Lall et al., 2012)
Glycogen Synthase Kinase-3β Inhibitors
Andreev et al. (2019) report on the optimization of GSK-3β inhibitors, based on a structure incorporating a "3-(2-Methylpiperidin-1-yl)propanenitrile" moiety. This research is crucial for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's, demonstrating the compound's potential in drug discovery. (Andreev et al., 2019)
Synthesis and Antimicrobial Activity
Behbehani et al. (2011) explore the synthesis of new heterocyclic compounds using "3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile", showcasing the antimicrobial potential of such derivatives. This work contributes to the search for novel antimicrobial agents amid growing resistance concerns. (Behbehani et al., 2011)
Corrosion Inhibition
Fouda et al. (2015) investigate the use of propaneitrile derivatives, closely related to "3-(2-Methylpiperidin-1-yl)propanenitrile", as corrosion inhibitors for tin in sodium chloride solutions. This study provides insights into the application of such compounds in protecting metals from corrosion, relevant for industrial and engineering fields. (Fouda et al., 2015)
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHISLGBSSBQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341627 |
Source


|
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)propanenitrile | |
CAS RN |
140837-33-8 |
Source


|
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Cyanoethyl)-2-pipecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)




